N-(4-aminophenyl)-3-methylbutanamide

Description

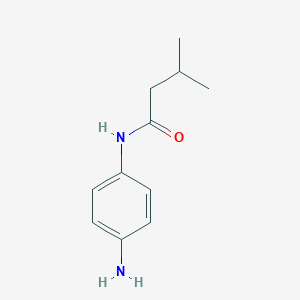

Structure

2D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHJACAEYOYEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359357 | |

| Record name | N-(4-aminophenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189576-50-9 | |

| Record name | N-(4-aminophenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminophenyl)-3-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

Reagents and Stoichiometry :

-

4-Aminophenylamine : 1.0 equivalent

-

3-Methylbutanoyl chloride : 1.2 equivalents

-

Triethylamine (TEA) : 1.5 equivalents (acts as a base to neutralize HCl byproduct)

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

-

Dissolve 4-aminophenylamine in anhydrous DCM under nitrogen atmosphere.

-

Add triethylamine dropwise to the solution while stirring.

-

Slowly introduce 3-methylbutanoyl chloride at 0–5°C to minimize side reactions.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Quench the reaction with ice-cold water, extract the product with DCM, and dry over anhydrous sodium sulfate.

-

Purify the crude product via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v).

Carbodiimide-Mediated Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 3-methylbutanoic acid for coupling with 4-aminophenylamine. While this approach reduces acyl chloride handling, it requires longer reaction times (24–48 hours) and achieves lower yields (55–60%).

Enzymatic Catalysis

Recent studies explore lipase-catalyzed acylation in non-aqueous media. For example, Candida antarctica lipase B (CAL-B) facilitates the reaction between 4-aminophenylamine and 3-methylbutanoic acid vinyl ester. This method offers environmental advantages but remains limited by enzyme cost and scalability.

Optimization Strategies for Enhanced Yield and Purity

Reaction Parameter Optimization

Key variables influencing yield include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial) → RT | Prevents exothermic decomposition |

| Solvent Polarity | Low (e.g., DCM) | Enhances acyl chloride stability |

| Stoichiometry (acyl chloride:amine) | 1.2:1 | Minimizes unreacted amine |

Case Study : Increasing the acyl chloride equivalents to 1.5 improves yield to 82% but necessitates additional purification steps to remove excess reagent.

Purification Techniques

-

Recrystallization : Ethanol/water (7:3 v/v) yields 99% pure product with a recovery rate of 70%.

-

Chromatography : Gradient elution (hexane → ethyl acetate) resolves byproducts such as N,N-diacylated derivatives (<5% impurity).

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes favor continuous flow reactors for their superior heat and mass transfer. A representative setup includes:

-

Microreactor : Stainless steel, 500 mL volume

-

Residence Time : 30 minutes

-

Throughput : 5 kg/hour

Advantages :

-

95% conversion efficiency

-

Reduced solvent use (30% less than batch processes)

Waste Management

-

HCl Byproduct Neutralization : Scrubbers with NaOH solution (10% w/v) achieve 99.9% HCl capture.

-

Solvent Recovery : Distillation units reclaim >90% of DCM for reuse.

Analytical Characterization

Post-synthesis analysis confirms structure and purity:

Spectroscopic Data

Scientific Research Applications

N-(4-aminophenyl)-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

- N-(4-aminophenyl)benzamide

- N-(4-aminophenyl)acetamide

- N-(4-aminophenyl)propionamide

Comparison: N-(4-aminophenyl)-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide chain, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research.

Biological Activity

N-(4-aminophenyl)-3-methylbutanamide, also known as a derivative of 4-aminobenzoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Functional Groups | Amine, Amide |

The compound features an amine group attached to a phenyl ring and a 3-methylbutanamide structure, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can act as both an enzyme inhibitor and activator. Its amide bond facilitates interactions with various enzymes, potentially modulating their activity and influencing metabolic pathways.

- Cell Signaling Modulation : Studies indicate that this compound can affect cell signaling pathways, altering gene expression and cellular metabolism. This modulation may lead to changes in cellular functions such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential efficacy as an antimicrobial agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings underscore the compound's potential utility in treating bacterial infections.

Anticancer Activity

Recent investigations have also explored the anticancer properties of this compound. In cellular assays, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values observed were as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The compound was found to reduce neuronal loss and improve cognitive function, indicating its potential for treating neurodegenerative diseases .

- Anti-inflammatory Activity : Another case study focused on the anti-inflammatory properties of the compound in a rat model of induced inflammation. Results showed a significant reduction in inflammatory markers, suggesting that this compound could be beneficial in managing inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for N-(4-aminophenyl)-3-methylbutanamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves amide bond formation between 4-aminophenyl derivatives (e.g., 4-aminobenzoic acid) and 3-methylbutanoyl chloride. Key steps include:

- Reagent selection : Use of triethylamine as a base to neutralize HCl byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Temperature control : Reactions performed at 0–25°C minimize side reactions .

Post-synthesis, recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) improves purity. Yields >75% are achievable under optimized conditions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 6.5–7.2 ppm (aromatic protons) and δ 1.0–1.5 ppm (methyl groups) confirm the phenyl and branched alkyl moieties .

- ¹³C NMR : Signals at ~170 ppm verify the amide carbonyl group .

- Mass spectrometry (MS) : Molecular ion peak at m/z 220.3 (calculated for C₁₁H₁₆N₂O) validates the molecular formula .

- HPLC : Purity >98% confirmed using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions . Methodological approaches include:

- Comparative SAR studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) to isolate activity drivers .

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Target profiling : Use radioligand binding assays or surface plasmon resonance (SPR) to quantify affinity for suspected targets (e.g., GPCRs or kinases) .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in modulating enzymatic pathways?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .

- Molecular docking : Model interactions with enzyme active sites (e.g., using AutoDock Vina) to predict binding modes .

- Knockout/knockdown studies : Use CRISPR/Cas9 to silence putative targets in cellular models and assess activity retention .

Q. How can the pharmacokinetic profile of this compound be improved for in vivo studies?

Answer:

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .

- Microsomal stability assays : Test hepatic metabolism using rat liver microsomes; optimize compounds with t₁/₂ >30 minutes .

- LogP optimization : Adjust lipophilicity via substituent modifications to balance blood-brain barrier penetration and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.